molecular formula C21H25ClFN3O4 B3101494 ent-Moxifloxacin Hydrochloride CAS No. 1394029-14-1

ent-Moxifloxacin Hydrochloride

Cat. No. B3101494
CAS RN: 1394029-14-1
M. Wt: 437.9 g/mol
InChI Key: IDIIJJHBXUESQI-VAGBGMFXSA-N
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Description

Moxifloxacin is a synthetic fluoroquinolone antibiotic agent. Bayer AG developed the drug (initially called BAY 12-8039) and it is marketed worldwide (as the hydrochloride) under the brand name Avelox (in some countries also Avalox) for oral treatment . It is used to treat bacterial infections in many different parts of the body .


Synthesis Analysis

The synthesis of moxifloxacin involves chelation with metal ions including Ca(II), Mg(II), Zn(II), and Fe(III). The structures of the complexes were elucidated on the basis of elemental analyses . A patent also describes a process for the synthesis of moxifloxacin hydrochloride .


Molecular Structure Analysis

Moxifloxacin has a molecular weight of 401.4314 and a chemical formula of C21H24FN3O4 . It is a small molecule and is approved for use .


Chemical Reactions Analysis

An HPLC-ECD analytical method with high reproducibility and wide linearity range has been developed and validated for the analysis of moxifloxacin .


Physical And Chemical Properties Analysis

Moxifloxacin hydrochloride is compatible with selected excipients (polymers and surfactants) used in the formulation of polymeric nanoparticles .

Scientific Research Applications

Formulation of Floating Tablets

Moxifloxacin Hydrochloride has been used in the formulation of floating tablets . These tablets are designed to increase the gastric residence time, which can enhance the bioavailability of the drug . The floating tablets of Moxifloxacin Hydrochloride have shown promising results in terms of controlled release action and improved bioavailability .

Gastroretentive Drug Delivery Systems

Moxifloxacin Hydrochloride has been used in the development of gastroretentive drug delivery systems . These systems are designed to improve the clinical response by increasing the gastric residence time of the drug . The gastroretentive formulations of Moxifloxacin Hydrochloride have shown similar results to the marketed product AVELOX .

Antibacterial Activity

Moxifloxacin Hydrochloride is a novel synthetic compound that exhibits antibacterial activity . This makes it a valuable compound in the development of new antibacterial treatments .

Simultaneous Determination with Other Compounds

Moxifloxacin Hydrochloride can be simultaneously determined with other compounds like flavoxate HCl using reversed-phase (RP)-high-performance liquid chromatography (HPLC) and ecofriendly spectrophotometric methods . This makes it useful in the analysis and quality control of pharmaceutical formulations .

Improved Patient Compliance

The use of Moxifloxacin Hydrochloride in floating tablets and gastroretentive drug delivery systems can lead to better patient compliance . This is because these systems can provide a controlled release of the drug, reducing the frequency of dosing and thus improving patient adherence to the treatment regimen .

Enhancement of Bioavailability

Moxifloxacin Hydrochloride’s use in gastroretentive drug delivery systems and floating tablets can enhance the bioavailability of the drug . By increasing the gastric residence time, more of the drug can be absorbed, leading to a more effective treatment .

Mechanism of Action

Target of Action

ent-Moxifloxacin Hydrochloride, a synthetic fluoroquinolone antibiotic agent, primarily targets two enzymes involved in bacterial DNA synthesis: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA . Moxifloxacin has a higher affinity for bacterial DNA gyrase than for mammalian .

Mode of Action

The mode of action of ent-Moxifloxacin Hydrochloride involves the inhibition of these target enzymes . By binding to DNA gyrase and topoisomerase IV, it blocks bacterial DNA replication . This interaction prevents the untwisting required to replicate one DNA double helix into two, thereby inhibiting bacterial growth and leading to bacterial death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption affects the biochemical pathways involved in bacterial growth and proliferation . The exact downstream effects on specific biochemical pathways may vary depending on the bacterial species.

Pharmacokinetics

ent-Moxifloxacin Hydrochloride exhibits excellent bioavailability, a long half-life, and superior tissue penetration . These properties contribute to its effectiveness as an antibiotic. The pharmacokinetic properties of ent-Moxifloxacin Hydrochloride ensure that the drug concentrations in the body are sufficient to inhibit the target enzymes effectively . The minimum inhibitory concentration (MIC) values of moxifloxacin are generally lower than the concentrations found in circulation and in pulmonary tissues after a standard dose .

Result of Action

The result of ent-Moxifloxacin Hydrochloride’s action is the effective eradication of the bacterial infection . By inhibiting the essential enzymes for bacterial DNA synthesis, it prevents bacterial replication, leading to bacterial death . This results in the resolution of the bacterial infection.

Action Environment

The action, efficacy, and stability of ent-Moxifloxacin Hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and absorption of the drug . Additionally, the presence of other medications can lead to drug interactions, potentially affecting the action of ent-Moxifloxacin Hydrochloride . Therefore, it’s crucial to consider these factors when administering the drug.

Safety and Hazards

Moxifloxacin hydrochloride is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .

Future Directions

Intracameral moxifloxacin prophylaxis has been used successfully in more than 4,500 consecutive cases, suggesting potential future directions for the use of moxifloxacin .

properties

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIJJHBXUESQI-VAGBGMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-Moxifloxacin Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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